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molecular formula C18H36N2S3 B1626422 Pentex CAS No. 93-73-2

Pentex

Cat. No. B1626422
M. Wt: 376.7 g/mol
InChI Key: LEOJDCQCOZOLTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04486344

Procedure details

To a slurry of 92.1 milligrams (mg) of the HCl salt of N-(4-aminobutyl)2-ethyl-2-methylsuccinimide in 0.6 mL of dry DMF at room temperature under argon was added 107 microliters (μL) of triethylamine. The suspension was stirred 15 min; then a solution of 180.2 mg of carbonyldiimidazole (CDI) in 0.6 mL of DMF was added via syringe in one portion. The resulting suspension was stirred at room temperature for 50 min to complete formation of the imidazole. It was then added dropwise, over 8 min, to a stirring solution of 250 mg of Miles Pentex® crystalline bovine serum albumin (BSA) (Miles Laboratories, Inc., Elkhart, IN, USA) in 108 mL of water at pH 4.5 and 5° C. The pH was maintained at 4.5 during and after the addition by an automatic titrator (HCl). After 18 hrs at pH 4.5 and 5° C., the clear, translucent reaction was adjusted to pH 8 with sodium hydroxide solution, and applied to a 3.0×62 cm column of Sephadex G-25F gel (Pharmacia, Piscataway, NJ, USA) in 50 millimolar (mM) TRIS buffer [tris(hydroxymethyl)aminomethane], pH 8.2. The column was eluted with this buffer at a flow rate of 1 mL/min and 10 mL fractions were collected.
Name
Quantity
92.1 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
solvent
Reaction Step One
Quantity
107 μL
Type
solvent
Reaction Step One
Quantity
180.2 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.6 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
108 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Sephadex
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Cl.NCCCC[N:7]1[C:11](=[O:12])[CH2:10][C:9]([CH2:14][CH3:15])([CH3:13])[C:8]1=[O:16].C(N1C=CN=C1)(N1C=CN=C1)=O.N1C=CN=C1.CCCCN(C(SC(N(CCCC)CCCC)=S)=S)CCCC.[OH-].[Na+].C(O)C(N)(CO)CO>CN(C=O)C.O.C(N(CC)CC)C>[CH3:15][CH2:14][C:9]1([CH3:13])[C:8](=[O:16])[NH:7][C:11](=[O:12])[CH2:10]1 |f:5.6|

Inputs

Step One
Name
Quantity
92.1 mg
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCCN1C(C(CC1=O)(C)CC)=O
Name
Quantity
0.6 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
107 μL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
180.2 mg
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
0.6 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=NC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCN(CCCC)C(=S)SC(=S)N(CCCC)CCCC
Name
Quantity
108 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Sephadex
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CO)(CO)N)O

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting suspension was stirred at room temperature for 50 min
Duration
50 min
TEMPERATURE
Type
TEMPERATURE
Details
The pH was maintained at 4.5 during and
WAIT
Type
WAIT
Details
After 18 hrs at pH 4.5 and 5° C.
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the clear, translucent reaction
WASH
Type
WASH
Details
The column was eluted with this buffer at a flow rate of 1 mL/min and 10 mL fractions
CUSTOM
Type
CUSTOM
Details
were collected

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
CCC1(CC(=O)NC1=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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